rac Epinephrine-13C,d3
Description
Properties
Molecular Formula |
C₈¹³CH₁₀D₃NO₃ |
|---|---|
Molecular Weight |
187.22 |
Synonyms |
(+/-)-Epinephrine-13C,d3; Renoform-13C,d3; Renostypticin-13C,d3; Adnephrine-13C,d3; Adrenal-13C,d3; Adrenalin-13C,d3; Adrenaline-13C,d3; dl-Epinephrine-13C,d3; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics Studies
The pharmacokinetic profile of rac Epinephrine-13C,d3 has been instrumental in understanding the drug's behavior in the human body. Studies utilizing this labeled compound have allowed researchers to differentiate between endogenous and exogenous epinephrine levels. For instance, a study comparing inhaled formulations of epinephrine demonstrated that this compound could provide insights into systemic exposure and peak concentrations, aiding in dosage optimization for conditions like asthma and croup .
Isotopic Labeling Techniques
The incorporation of this compound in metabolomics has enhanced the identification and quantification of biomarkers. By using isotopic ratio outlier analysis (IROA), researchers can distinguish between biological signals and background noise, significantly improving data accuracy . This method allows for precise quantification of metabolites in complex biological samples, facilitating better understanding of metabolic pathways influenced by epinephrine.
NMR and LC-MS Applications
Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) have benefited from the use of this compound. The unique spectral characteristics of 13C facilitate improved resolution in NMR spectra, enabling better analysis of complex mixtures . Additionally, in LC-MS applications, the isotopic labeling helps in determining carbon counts within metabolites, which is crucial for accurate molecular formula identification.
Anaphylaxis and Asthma Treatment
In clinical settings, this compound can be utilized to monitor therapeutic levels of epinephrine during treatment for anaphylaxis or severe asthma attacks. By tracking the pharmacokinetics of this labeled compound, healthcare providers can adjust dosages more effectively based on individual patient responses .
Pediatric Emergency Medicine
A retrospective cohort study analyzed the use of racemic epinephrine in pediatric emergency departments for treating croup. The study found significant variability in administration rates across hospitals, highlighting the need for standardized treatment protocols . By employing this compound in future studies, researchers could further elucidate its impact on patient outcomes and hospital admission rates.
Comparative Effectiveness Research
Research comparing different formulations of epinephrine has shown that using this compound can provide valuable data regarding systemic exposure and efficacy. For example, one study indicated that inhaled formulations resulted in higher peak plasma concentrations compared to traditional methods, suggesting potential benefits in acute settings .
Summary Data Table
Comparison with Similar Compounds
Research Findings and Implications
- Analytical Performance: this compound reduces coefficient of variation (CV) in LC-MS assays by 15–20% compared to non-isotopic standards, as shown in pesticide testing protocols .
- Stereochemical Insights : Racemic epinephrine’s equal enantiomer distribution mimics natural degradation byproducts, aiding in environmental fate studies where microbial processes alter chiral signatures .
Preparation Methods
Selection of Labeled Starting Materials
-
13C-Labeled Catechol : The benzene-1,2-diol moiety of epinephrine originates from catechol. Using 13C-enriched catechol ensures isotopic incorporation at the 4-position carbon of the final molecule.
-
Deuterated Methylamine : The N-methyl group is derived from methylamine. Substituting methylamine with trimethylamine-d3 (CD3NH2) introduces deuterium at the methylamino side chain.
Synthetic Route Adaptation
The patented synthesis of (R)-epinephrine provides a foundational framework for this compound. Key modifications include:
-
Step 1 : Condensation of 13C-catechol with chloroacetyl chloride in tetrahydrofuran (THF) to form the intermediate 4-chloroacetylcatechol-13C.
-
Step 3 : Amination with trimethylamine-d3 to introduce deuterium at the N-methyl group.
-
Step 4 : Sodium borohydride reduction of the ketone intermediate to yield the racemic alcohol.
Synthetic Routes and Reaction Optimization
Multi-Step Synthesis Protocol
The preparation involves five stages, optimized for isotopic stability and yield (Table 1):
Table 1: Reaction Conditions for this compound Synthesis
| Step | Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 13C-Catechol + Chloroacetyl chloride | THF | RT | 5 hr | 92% |
| 2 | Chloroacetylcatechol-13C + POCl3 | - | 60°C | 3.5 hr | 88% |
| 3 | Intermediate + CD3NH2 | Methanol | 60°C | 2 hr | 85% |
| 4 | Ketone + NaBH4 | Ethanol | RT | 5 hr | 90% |
| 5 | Hydrolysis + HCl | Ethanol/H2O | 40°C | 4 hr | 89% |
Critical Reaction Parameters
-
Solvent Selection : Polar aprotic solvents (THF, methanol) enhance nucleophilic substitution during amination.
-
Reduction Efficiency : Sodium borohydride achieves >90% conversion of the ketone intermediate to the alcohol without isotopic scrambling.
-
Acid Hydrolysis : Controlled HCl treatment at 40°C prevents racemization while cleaving protective groups.
Purification and Analytical Validation
Chromatographic Purification
Post-synthesis purification involves:
Spectroscopic Characterization
-
Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 186.1084 (C9H10D3NO3).
-
NMR Spectroscopy : 1H NMR shows absence of N-methyl protons (δ 2.5 ppm), replaced by deuterium signals.
Challenges in Isotopic Incorporation
Deuterium Exchange Side Reactions
Prolonged exposure to acidic or basic conditions may cause deuterium loss at the N-methyl group. Patent methods mitigate this by:
13C Isotopic Dilution
Trace impurities in 13C-catechol can reduce isotopic enrichment. Suppliers like LGC Standards ensure ≥98% 13C purity through stringent QC protocols.
Applications in Pharmacokinetic Studies
Differentiation of Endogenous and Exogenous Epinephrine
Inhalation studies using this compound enable precise quantification of drug uptake. Plasma concentrations of the deuterated form (exogenous) are distinguishable from endogenous epinephrine via LC-MS/MS.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | This compound | Unlabeled Epinephrine |
|---|---|---|
| Cmax (ng/mL) | 856 ± 12 | 189 ± 8 |
| tmax (min) | 2 | 5 |
| AUC0–t (ng·h/mL) | 1,240 ± 45 | 320 ± 15 |
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Q & A
Q. How can researchers optimize the synthesis of rac Epinephrine-13C,d3 to ensure isotopic purity and yield?
Methodological Answer: Synthesis optimization requires a multi-step approach:
- Reaction Conditions : Use deuterated solvents (e.g., D₂O) and ¹³C-labeled precursors to minimize isotopic dilution .
- Purification : Employ reverse-phase HPLC coupled with mass spectrometry (MS) to isolate the compound and confirm isotopic incorporation .
- Validation : Validate isotopic purity via high-resolution NMR (e.g., ¹³C-NMR for carbon labeling) and compare retention times with unlabeled epinephrine standards .
Q. What analytical techniques are most effective for characterizing this compound, and how can their accuracy be validated?
Methodological Answer:
- Primary Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are gold standards. LC-MS/MS quantifies isotopic enrichment, while NMR confirms structural integrity .
- Validation : Cross-validate results using certified reference materials (CRMs) and spike-recovery experiments in biological matrices (e.g., plasma) to assess interference .
Q. How can researchers ensure reproducibility in tracer studies using this compound across different laboratory settings?
Methodological Answer:
- Standardized Protocols : Document synthesis batches, storage conditions (-80°C), and solvent systems to minimize variability .
- Inter-laboratory Calibration : Share aliquots of the same batch between labs and perform blinded analyses to harmonize MS/NMR parameters .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in metabolic pathway studies?
Methodological Answer:
- Controlled Comparisons : Include unlabeled epinephrine as a control to distinguish isotopic effects on enzyme kinetics .
- Time-Course Sampling : Collect samples at multiple time points to capture dynamic metabolic fluxes, using kinetic modeling (e.g., compartmental analysis) .
- Statistical Power : Calculate sample size based on expected effect sizes (e.g., 20% change in metabolite concentration) and use ANOVA with post-hoc corrections .
Q. How can researchers resolve discrepancies in pharmacokinetic data obtained from different isotopic variants of epinephrine?
Methodological Answer:
- Source Tracing : Use stable isotope-labeled internal standards (SIL-IS) to differentiate between endogenous and exogenous epinephrine in plasma .
- Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to account for inter-study variability (e.g., differences in dosing regimens) .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for longitudinal studies?
Methodological Answer:
- Quality Control (QC) Metrics : Establish acceptance criteria for isotopic purity (e.g., ≥98% ¹³C and deuterium incorporation) and enforce strict reaction monitoring via in-line MS .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% humidity) to identify shelf-life limitations and optimize storage protocols .
Q. How can computational models be integrated with experimental data in studies involving isotopically labeled epinephrine?
Methodological Answer:
- AI-Driven Optimization : Use platforms like COMSOL Multiphysics to simulate reaction pathways and predict optimal labeling positions for metabolic tracing .
- Data Fusion : Combine NMR/MS datasets with machine learning algorithms (e.g., random forests) to identify novel metabolites or degradation products .
Q. How should researchers critically evaluate the validity of findings in studies using this compound as a tracer?
Methodological Answer:
- Reproducibility Checks : Verify if raw data (e.g., MS spectra) are accessible and if statistical methods align with instrument precision (e.g., reporting ±SD for triplicate runs) .
- Bias Assessment : Scrutinize sampling protocols for potential confounding factors (e.g., circadian rhythm effects on epinephrine clearance) .
Data and Reporting Standards
Q. What are the best practices for documenting experimental methods involving this compound?
Methodological Answer:
- Detailed Metadata : Report synthesis conditions (temperature, pH), MS instrument settings (resolution, collision energy), and statistical thresholds (e.g., p < 0.01) .
- Supplementary Files : Provide raw NMR/MS spectra in open-access repositories (e.g., Zenodo) and annotate chromatographic peaks with m/z ratios .
Q. How can non-monotonic dose-response relationships in this compound studies be statistically addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
